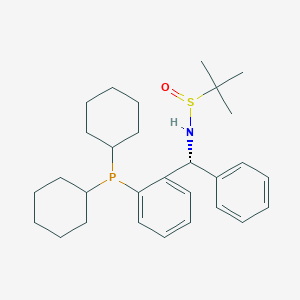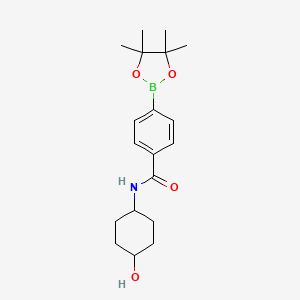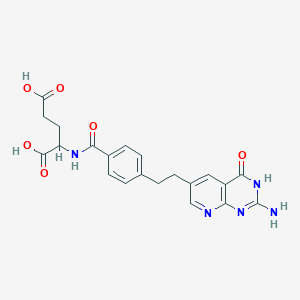![molecular formula C38H39I2N3-2 B12298649 (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is a complex organic compound characterized by its unique structure comprising multiple quinoline units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
化学反応の分析
Types of Reactions
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is studied for its potential as a fluorescent marker due to its ability to emit light upon excitation.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry
In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, thereby interfering with their normal function. The pathways involved often include the inhibition of key enzymes or the disruption of cellular processes.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another aromatic compound with a structure similar to quinoline.
Quinacridone: A pigment with a structure that includes multiple quinoline units.
Uniqueness
What sets (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide apart is its extended conjugated system, which enhances its electronic properties, making it suitable for applications in optoelectronics and as a potential therapeutic agent.
特性
分子式 |
C38H39I2N3-2 |
|---|---|
分子量 |
791.5 g/mol |
IUPAC名 |
(4E)-4-[(2E,4E)-3,5-bis(1-ethyl-2H-quinolin-4-yl)penta-2,4-dienylidene]-1-ethylquinoline;diiodide |
InChI |
InChI=1S/C38H39N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-26H,4-6,27-28H2,1-3H3;2*1H/p-2/b22-20+,29-19+,30-21+;; |
InChIキー |
OJLSKLAIMJEKQX-MRCMMMSMSA-L |
異性体SMILES |
CCN1CC=C(C2=CC=CC=C21)/C=C/C(=C\C=C\3/C=CN(C4=CC=CC=C34)CC)/C5=CCN(C6=CC=CC=C56)CC.[I-].[I-] |
正規SMILES |
CCN1CC=C(C2=CC=CC=C21)C=CC(=CC=C3C=CN(C4=CC=CC=C34)CC)C5=CCN(C6=CC=CC=C56)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)
![(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B12298578.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)




![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)



![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
